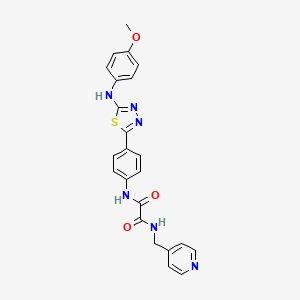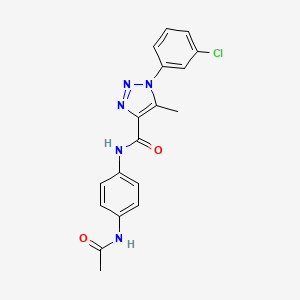
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide, commonly known as ACT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of ACT is not well understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, ACT has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and physiological effects:
ACT has been found to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the expression of MMPs, which are involved in tissue remodeling and repair. Additionally, ACT has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
ACT has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be modified to create analogs with different properties. Additionally, it has been found to have low toxicity and is well tolerated in animal models. However, there are also some limitations to its use in lab experiments. It is not water-soluble, making it difficult to administer to animals. Additionally, its mechanism of action is not well understood, making it difficult to interpret its effects on cellular processes.
Future Directions
There are several future directions for research on ACT. One direction is to further investigate its mechanism of action to better understand how it works at the cellular level. Another direction is to develop analogs of ACT with improved properties, such as increased water solubility or more potent anti-cancer activity. Additionally, further research is needed to investigate the potential applications of ACT in the treatment of inflammatory diseases and as a new antibiotic. Overall, ACT has significant potential as a research tool and as a potential therapeutic agent in various fields of scientific research.
Synthesis Methods
The synthesis of ACT involves a series of chemical reactions starting from 4-acetamidophenyl hydrazine and 3-chlorobenzaldehyde. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the triazole ring is formed. The final product is obtained through the addition of acetic anhydride and concentrated hydrochloric acid. The synthesis method of ACT has been well established and is widely used in research laboratories.
Scientific Research Applications
ACT has been found to have potential applications in various fields of scientific research. One of the most significant applications of ACT is in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. ACT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ACT has been found to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-5-3-4-13(19)10-16)18(26)21-15-8-6-14(7-9-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDQIBCRSCSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)
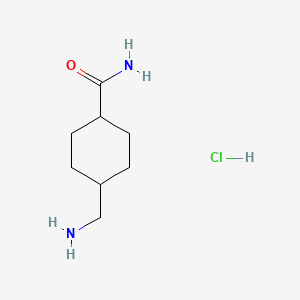
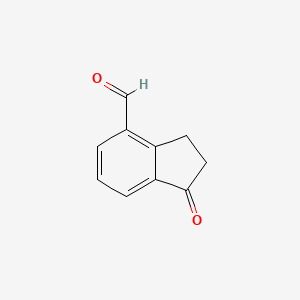
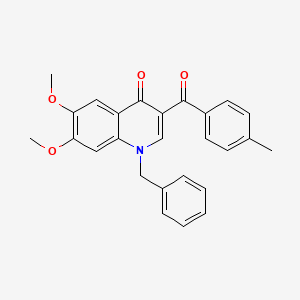
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
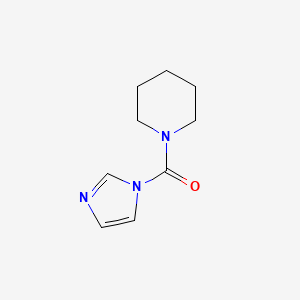
![N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide](/img/structure/B2949560.png)
![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)
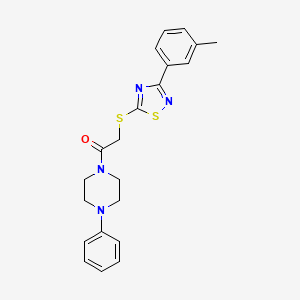
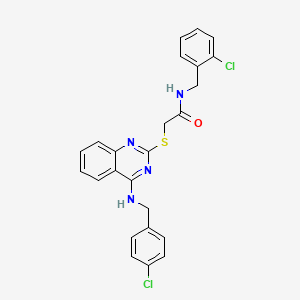
![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
